molecular formula C14H17NO B13312531 1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine

1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine

Cat. No.: B13312531
M. Wt: 215.29 g/mol
InChI Key: PMMHMOROOXFJHM-UHFFFAOYSA-N
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Description

1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine is an organic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This compound is characterized by its unique structure, which includes an indeno-furan ring system fused with an ethanamine group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine involves several steps, typically starting with the preparation of the indeno-furan core. This can be achieved through cyclization reactions involving appropriate precursors. The ethanamine group is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to cell growth and apoptosis .

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

1-(3-methyl-6,7-dihydro-5H-cyclopenta[f][1]benzofuran-2-yl)ethanamine

InChI

InChI=1S/C14H17NO/c1-8-12-6-10-4-3-5-11(10)7-13(12)16-14(8)9(2)15/h6-7,9H,3-5,15H2,1-2H3

InChI Key

PMMHMOROOXFJHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C3CCCC3=C2)C(C)N

Origin of Product

United States

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